2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid

Description

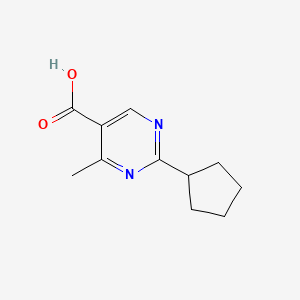

2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a cyclopentyl substituent at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 3. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the bulky cyclopentyl group, which may influence solubility, metabolic stability, and binding interactions in biological systems.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-cyclopentyl-4-methylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H14N2O2/c1-7-9(11(14)15)6-12-10(13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,14,15) |

InChI Key |

UBGXEEAJOMDTRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyrimidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key structural and molecular differences between 2-cyclopentyl-4-methylpyrimidine-5-carboxylic acid and related compounds:

Key Observations:

- Lipophilicity : The cyclopentyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., cyclopropyl in or methyl in ). This property may enhance membrane permeability but reduce aqueous solubility.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in , Br in ) stabilize the carboxylic acid via inductive effects, while electron-donating groups (e.g., methyl in ) may reduce acidity.

Biological Activity

2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid (CPMCA) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with CPMCA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

CPMCA is characterized by its unique cyclopentyl and methyl groups attached to the pyrimidine ring. Its structural formula can be represented as follows:

The biological activity of CPMCA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and immune responses. Research indicates that compounds in this class may inhibit specific kinases, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of autoimmune diseases .

Biological Activities

The following table summarizes the key biological activities associated with CPMCA:

Case Studies

- Anti-inflammatory Effects : A study examined the effects of CPMCA on human synovial fibroblasts, revealing significant reductions in IL-6 production when treated with varying concentrations of the compound. This suggests potential therapeutic applications for inflammatory diseases .

- Anticancer Activity : In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that CPMCA exhibited IC50 values ranging from 0.87 to 12.91 μM, indicating its effectiveness in inhibiting cancer cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Properties : Research indicated that CPMCA had notable antibacterial activity against Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents .

Pharmacokinetics

Pharmacokinetic studies show that CPMCA has a favorable bioavailability profile with moderate clearance rates. In animal models, it demonstrated an oral bioavailability of approximately 31.8% after administration, indicating good absorption characteristics that are crucial for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.